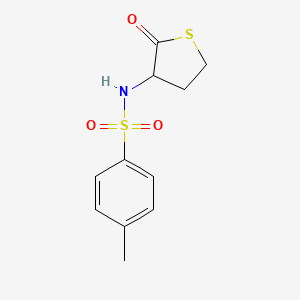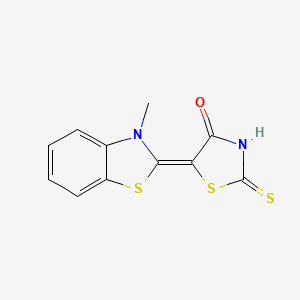![molecular formula C25H25NO4 B10811922 Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10811922.png)
Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method involves the Hantzsch reaction, which is a three-component condensation reaction. This process generally includes:
Reactants: : Benzaldehyde, ethyl acetoacetate, ammonium acetate, and methyl acetoacetate.
Conditions: : The reaction is carried out in ethanol under reflux conditions.
Catalysts: : Sometimes, catalysts like piperidine can be used to enhance the reaction rate.
The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and efficiency. This often involves:
High-throughput reactors: to handle large volumes.
Continuous flow systems: to maintain a steady state and minimize reaction times.
Automated control systems: to precisely manage reaction parameters like temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of reactions, including:
Oxidation: : It can be oxidized to form quinoline derivatives.
Reduction: : Reduction can yield dihydroquinoline derivatives.
Substitution: : Halogenation and other substitution reactions can modify the phenyl ring or other parts of the molecule.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Oxidation: : Formation of quinoline-2-carboxylate derivatives.
Reduction: : Formation of dihydroquinoline derivatives.
Substitution: : Formation of various substituted derivatives on the phenyl ring.
科学的研究の応用
Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate finds applications in various fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Used in the study of enzyme interactions and molecular docking studies.
Medicine: : Potential therapeutic agent for treating diseases like cancer and malaria due to its pharmacological properties.
Industry: : As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets. It has shown affinity for binding to enzymes and receptors involved in critical biological pathways.
Molecular Targets: : Enzymes like kinases, which play roles in cell signaling and regulation.
Pathways Involved: : May inhibit or modulate pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Compared to other hexahydroquinoline derivatives, Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique benzyloxyphenyl substitution, which can influence its biological activity and chemical properties.
Similar Compounds:Methyl 4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Lacks the benzyloxy group.
Ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Ethyl ester instead of methyl.
Methyl 4-[2-(methoxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Methoxy group instead of benzyloxy.
特性
分子式 |
C25H25NO4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-19(26-16)12-8-13-20(24)27)18-11-6-7-14-21(18)30-15-17-9-4-3-5-10-17/h3-7,9-11,14,23,26H,8,12-13,15H2,1-2H3 |
InChIキー |
NGXKMAGKQDPYPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate](/img/structure/B10811870.png)

![N,N-Dimethyl-6-morpholin-4-yl-N',N'-diphenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B10811886.png)
![6-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B10811890.png)
![2-[(4-Methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10811903.png)
![1-[5-(4-Chloro-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone](/img/structure/B10811908.png)
![2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B10811916.png)
![4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B10811926.png)
![2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B10811942.png)

